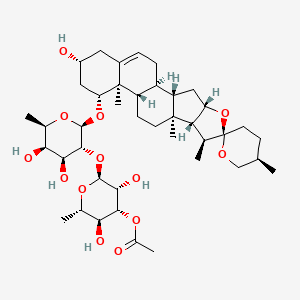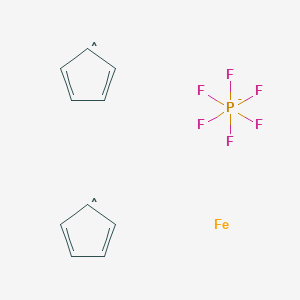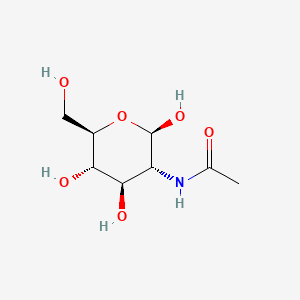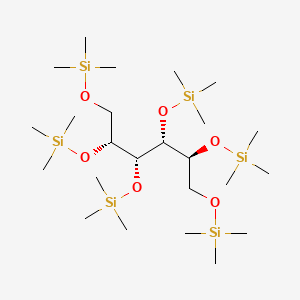
GALLIUM TELLURIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium Telluride (GaTe) is a chemical compound of gallium and tellurium . It is a black, odorless, brittle crystalline solid at room temperature . There is research interest in the structure and electronic properties of GaTe because of the possibility that it, or related compounds, may have applications in the electronics industry .
Synthesis Analysis
Gallium (III) telluride is most commonly synthesized through the solid-state reaction of trimethylgallium and a telluride oxide complex under high temperatures . It is also possible to synthesize the compound by reacting elemental gallium and elemental tellurium at high temperatures . A study also proposed a gallium (III) telluride (Ga2Te3)-based composite as a prospective anode for Li-ion batteries .Molecular Structure Analysis
The structure of GaTe consists of layers and can be formulated as Ga2+ 2Te2− . The bonding within the layers is ionic-covalent and between the layers is predominantly van der Waals . A spontaneous phase transformation of GaTe occurred when the bulk was exfoliated to a few layers, indicating a structural variation from a monoclinic to a hexagonal structure .Chemical Reactions Analysis
The gallium electrowinning process is always accompanied by a hydrogen evolution reaction that results in low current efficiency . Kinetic studies of gallium electrodeposition were carried out. The gallium electrodeposition process was determined as mixed control and forced convection is expected to further improve the current efficiency .Physical And Chemical Properties Analysis
At room temperature, gallium (III) telluride is a black, odorless, brittle crystal . The compound crystallizes in a four-coordinate tetrahedral structure . The crystal is not immediately reactive or flammable . GaTe has a melting point of 824°C .Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
12024-27-0 |
|---|---|
Nombre del producto |
GALLIUM TELLURIDE |
Fórmula molecular |
GaTe |
Peso molecular |
197.32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



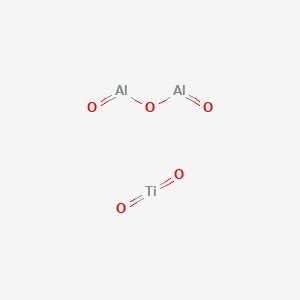
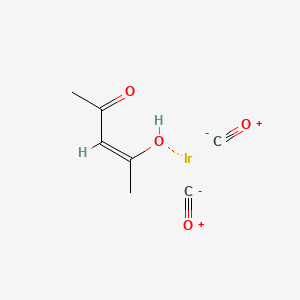
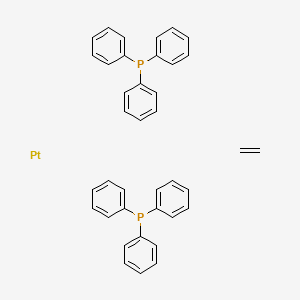
![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)
